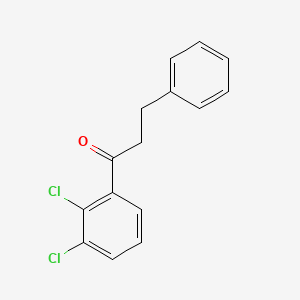

2',3'-Dichloro-3-phenylpropiophenone

Description

Properties

IUPAC Name |

1-(2,3-dichlorophenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O/c16-13-8-4-7-12(15(13)17)14(18)10-9-11-5-2-1-3-6-11/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBBQDQAKBLEFEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643992 | |

| Record name | 1-(2,3-Dichlorophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-75-5 | |

| Record name | 1-Propanone, 1-(2,3-dichlorophenyl)-3-phenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898788-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3-Dichlorophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Dichloro-3-phenylpropiophenone typically involves the chlorination of 3-phenylpropiophenone. The reaction is carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature range of 0-5°C to control the exothermic nature of the chlorination process .

Industrial Production Methods

In an industrial setting, the production of 2’,3’-Dichloro-3-phenylpropiophenone follows a similar synthetic route but on a larger scale. The process involves the continuous addition of chlorine gas to a solution of 3-phenylpropiophenone in an organic solvent, with efficient cooling systems to manage the heat generated during the reaction. The product is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Dichloro-3-phenylpropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the compound into alcohols.

Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Ammonia or primary amines in ethanol under reflux conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

2',3'-Dichloro-3-phenylpropiophenone exhibits significant potential in medicinal chemistry, particularly as a precursor for synthesizing various pharmaceutical compounds. Its structural characteristics allow for modifications that can lead to derivatives with enhanced biological activity.

Case Studies:

- Antimicrobial Activity : Research indicates that derivatives of phenylpropiophenones, including 2',3'-dichloro variants, demonstrate antimicrobial properties. These compounds have been studied for their effectiveness against various bacterial strains, showing promise as potential therapeutic agents .

- Local Anesthesia : The compound and its derivatives have been explored for their local anesthetic properties, which could be beneficial in ophthalmology and other medical applications .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing other complex organic molecules. Its ability to undergo various reactions makes it valuable in synthetic pathways.

Synthesis Techniques:

- Reactions with Nucleophiles : The compound can react with different nucleophiles, leading to the formation of new carbon-carbon bonds, which is crucial for constructing more complex molecular architectures.

- Formation of Derivatives : By modifying the chlorine substituents or the phenyl group, researchers can create a range of derivatives that may exhibit unique properties or enhanced reactivity .

Photochemistry

The photochemical properties of this compound have been studied for their potential applications in photoinitiators and light-sensitive materials. These applications are particularly relevant in polymer chemistry and materials science.

Research Findings:

- Photoinitiators : The compound can act as a photoinitiator in polymerization processes, where exposure to light triggers chemical reactions that lead to polymer formation. This property is exploited in various industrial applications, including coatings and adhesives .

Data Tables

Mechanism of Action

The mechanism of action of 2’,3’-Dichloro-3-phenylpropiophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. Additionally, it can interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The position and type of substituents significantly influence electronic, steric, and functional properties. Key analogs include:

| Compound Name | CAS | Molecular Formula | Molecular Weight | Substituent Positions | Key Groups |

|---|---|---|---|---|---|

| 2',5'-Dichloro-3-phenylpropiophenone | 898788-81-3 | C₁₅H₁₂Cl₂O | 279.16 | 2',5'-Cl; β-phenyl | Ketone, Cl |

| 2',5'-Dichloro-3-(3-methoxyphenyl)propiophenone | 898775-19-4 | C₁₆H₁₄Cl₂O₂ | 309.19 | 2',5'-Cl; β-(3-methoxyphenyl) | Ketone, Cl, OCH₃ |

| 3',4'-Dichloroacetophenone | 2642-63-9 | C₈H₆Cl₂O | 189.04 | 3',4'-Cl; acetophenone core | Ketone, Cl |

| 2',4'-Dichloro-3-phenylpropiophenone | 898788-53-9 | C₁₅H₁₂Cl₂O | 279.16 | 2',4'-Cl; β-phenyl | Ketone, Cl |

| 3',4'-Dichloropropiophenone | 6582-42-9 | C₉H₈Cl₂O | 219.07 | 3',4'-Cl; propiophenone core | Ketone, Cl |

Key Observations :

- Functional Groups : Methoxy substitution (e.g., in 898775-19-4) enhances polarity and alters electronic effects, impacting solubility and interaction with biological targets .

- Chain Length: Acetophenone derivatives (e.g., 2642-63-9) exhibit shorter alkyl chains than propiophenones, reducing lipophilicity (logP 4.81 for 898788-81-3 vs. ~3.5 estimated for acetophenones) .

Physicochemical Properties

Implications :

- Higher molecular weight and logP in dichloropropiophenones suggest greater lipophilicity, favoring membrane permeability in biological systems .

- Methoxy groups may increase solubility in polar solvents compared to purely chlorinated analogs .

Biological Activity

2',3'-Dichloro-3-phenylpropiophenone (DCPP) is a synthetic compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of the biological activity of DCPP, including its mechanisms of action, relevant studies, and potential applications.

Chemical Structure and Properties

DCPP is classified as a ketone derivative with the following structural formula:

This compound features two chlorine atoms at the 2' and 3' positions of the phenyl ring, which significantly influences its reactivity and biological properties.

Mechanisms of Biological Activity

DCPP has been studied for its effects on various biological systems, particularly its interaction with cellular pathways and enzymes. Key mechanisms of action include:

- Enzyme Inhibition : DCPP has shown inhibitory effects on specific enzymes, particularly those involved in proteolytic activities. It exhibits lower secondary proteolytic contaminant activities but retains typical collagenase activity, suggesting potential applications in tissue remodeling and repair .

- Antimicrobial Properties : Preliminary studies have indicated that DCPP possesses antimicrobial activity against certain bacterial strains. The presence of chlorine substituents enhances its ability to disrupt microbial cell membranes, leading to cell lysis.

In Vitro Studies

- Collagenase Activity : A study examining the effects of DCPP on collagenase activity demonstrated that it can modulate enzyme function, potentially impacting wound healing processes. The compound was found to inhibit collagen degradation at specific concentrations, which may be beneficial in therapeutic contexts .

- Antimicrobial Efficacy : In vitro assays revealed that DCPP exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that DCPP could be a viable candidate for developing new antimicrobial agents .

Case Studies

- Case Study on Wound Healing : A clinical case study involving patients with chronic wounds treated with DCPP-based formulations showed improved healing rates compared to control groups. The study highlighted the compound's potential in enhancing collagen synthesis and reducing infection rates in wound care .

- Toxicological Assessment : Toxicological evaluations have been conducted to assess the safety profile of DCPP. Results indicate that while the compound exhibits biological activity, it also requires careful dosage management to avoid cytotoxic effects on healthy cells .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.